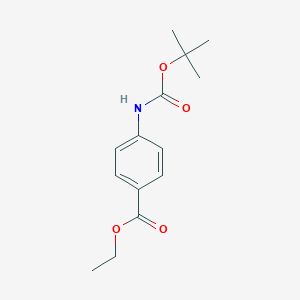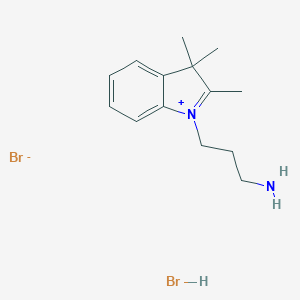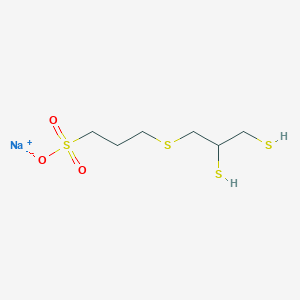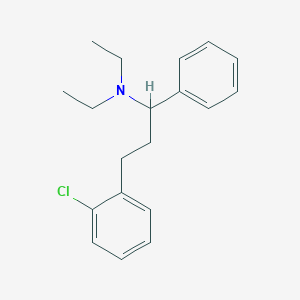
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine, commonly known as Chlorphentermine, is a synthetic compound that belongs to the class of amphetamines. It is a stimulant drug that has been used as an appetite suppressant in the past. However, due to its potential side effects, it is no longer used for this purpose. Instead, it has gained interest in the scientific community for its potential use in research.
作用機序
Chlorphentermine works by increasing the release of neurotransmitters, such as dopamine and norepinephrine, in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. By increasing their release, Chlorphentermine can improve focus and attention, as well as increase energy levels.
生化学的および生理学的効果
Chlorphentermine has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as increasing the release of glucose from the liver. It also increases the release of adrenaline, which can lead to feelings of anxiety and nervousness. In addition, it can cause insomnia and decreased appetite.
実験室実験の利点と制限
Chlorphentermine has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of amphetamines on the central nervous system. It is also relatively easy to synthesize, making it readily available for research purposes. However, its potential side effects, such as increased heart rate and blood pressure, can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Chlorphentermine. One area of interest is its potential use as a treatment for ADHD and narcolepsy. It may also have potential as a treatment for other conditions, such as depression and obesity. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of Chlorphentermine involves several steps. The first step involves the reaction of 2-chloroacetophenone with diethylamine to form 2-chloro-N,N-diethylacetamide. This is then reacted with phenylmagnesium bromide to form 3-(2-chlorophenyl)-N,N-diethylpropanamide. Finally, this compound is reduced using lithium aluminum hydride to form Chlorphentermine.
科学的研究の応用
Chlorphentermine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other amphetamines, such as increasing the release of dopamine and norepinephrine. It has also been found to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
CAS番号 |
100427-85-8 |
|---|---|
製品名 |
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
分子式 |
C19H24ClN |
分子量 |
301.9 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C19H24ClN/c1-3-21(4-2)19(17-11-6-5-7-12-17)15-14-16-10-8-9-13-18(16)20/h5-13,19H,3-4,14-15H2,1-2H3 |
InChIキー |
RKGSZCNVIWEFLZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CCC1=CC=CC=C1Cl)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)C(CCC1=CC=CC=C1Cl)C2=CC=CC=C2 |
同義語 |
YS-23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
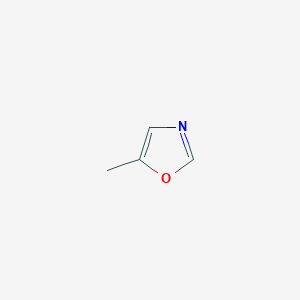
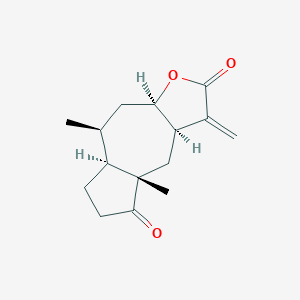
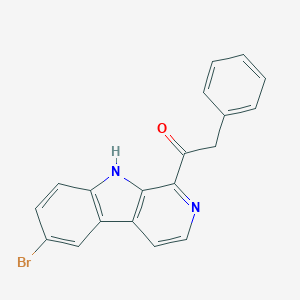
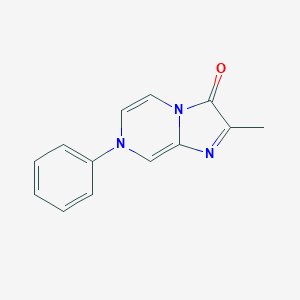

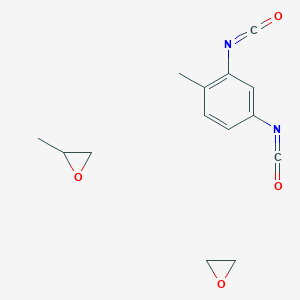
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
